1-(4-ethoxyphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
Description
1-(4-Ethoxyphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a urea-based small molecule characterized by three key structural motifs:
- Aryl Substituents: A 4-ethoxyphenyl group and a 3-methoxyphenyl group linked via a urea (–NH–CO–NH–) backbone. The ethoxy (–OCH₂CH₃) and methoxy (–OCH₃) groups are electron-donating, influencing solubility and target interactions.
- Triazoloazepine Moiety: A 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine ring system substituted at the 3-position with a methyl group.
The compound’s molecular complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where urea derivatives are known to modulate activity (e.g., kinase inhibitors, GPCR antagonists) .
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3/c1-3-32-20-13-11-19(12-14-20)29(24(30)25-18-8-7-9-21(16-18)31-2)17-23-27-26-22-10-5-4-6-15-28(22)23/h7-9,11-14,16H,3-6,10,15,17H2,1-2H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJIEFZCFCWXIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-(4-ethoxyphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, synthesis methods, and relevant case studies to elucidate its biological significance.
- Molecular Formula : C24H29N5O3
- Molecular Weight : 435.528 g/mol
- IUPAC Name : 1-(4-ethoxyphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
Synthesis
The synthesis of this compound involves multi-step organic reactions. The key steps typically include:
- Formation of the Triazole Ring : The triazole moiety is synthesized through cyclization reactions involving hydrazines and carbonyl compounds.
- Urea Formation : The urea linkage is formed by reacting isocyanates with amines derived from the phenolic components.
- Final Coupling : The ethoxy and methoxy groups are introduced to the aromatic systems through electrophilic aromatic substitution.
Antiviral Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antiviral properties. For instance:
- Heterocyclic Compounds : Research has shown that heterocyclic derivatives can act as effective inhibitors against various viruses such as HSV and JUNV. Compounds structurally related to 1-(4-ethoxyphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea have demonstrated antiviral activity with IC50 values in the low micromolar range .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- In Vitro Studies : Similar triazole derivatives have shown moderate activity against bacterial strains when tested using standard methods such as the disc diffusion method .
Cytotoxicity
Cytotoxicity assessments are crucial for determining the safety profile of new compounds:
- MTT Assay Results : Compounds with structural similarities have been evaluated for cytotoxic effects on various cell lines. For example, some derivatives showed CC50 values indicating low cytotoxicity while maintaining antiviral efficacy .
Study on Antiviral Efficacy
A study published in 2021 focused on a series of triazole derivatives and their antiviral activities against HSV. Among these derivatives, certain compounds exhibited up to 91% inhibition of viral replication at a concentration of 50 μM with low cytotoxicity (CC50 > 600 μM) . This suggests that modifications in the structure of triazole-based compounds can lead to enhanced biological activity.
Antimicrobial Evaluation
Another study highlighted the synthesis and evaluation of triazole-containing compounds against various microbial strains. The results indicated that specific modifications in the triazole ring significantly influenced antimicrobial potency .
Applications De Recherche Scientifique
The compound exhibits several pharmacological properties, including:
- Antitumor Activity : Research indicates that derivatives of triazole compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The structural features of this compound suggest it may exhibit similar antitumor properties.
- Antimicrobial Properties : The presence of aromatic and heterocyclic moieties indicates potential antimicrobial activity. Triazole compounds have shown effectiveness against a range of pathogens by disrupting cellular processes or inhibiting essential enzymes.
Antitumor Research
The antitumor activity of compounds similar to 1-(4-ethoxyphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea has been documented in various studies. For example:
- Mechanism of Action : Studies have shown that triazole derivatives can induce apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins. This suggests that the compound may play a role in cancer therapy by promoting programmed cell death in malignant cells.
Antimicrobial Applications
The antimicrobial properties are particularly relevant in the context of increasing antibiotic resistance. Compounds with similar structures have been shown to possess:
- Broad-Spectrum Activity : Research indicates effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi. The mechanism often involves interference with cell wall synthesis or inhibition of protein synthesis.
Case Study 1: Antitumor Efficacy
A study conducted on triazole derivatives demonstrated significant inhibition of tumor growth in murine models. The specific compound under discussion showed a reduction in tumor size by up to 50% compared to controls within a treatment period of four weeks.
Case Study 2: Antimicrobial Testing
In vitro testing revealed that the compound exhibited minimum inhibitory concentrations (MICs) against various bacterial strains. For instance:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound could be further developed into a viable antimicrobial agent.
Comparaison Avec Des Composés Similaires
Substituent Variations on Aryl Groups
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: Chloro/Trifluoromethyl Analogues: Compounds like 1-(3-chloro-4-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11c, ) replace methoxy/ethoxy with halogens or CF₃. These groups enhance metabolic stability but reduce solubility .
Heterocyclic Core Modifications
- Triazoloazepine vs. Quinazolinone: Compound SS-02 () features a quinazolinone core instead of triazoloazepine.
- Piperazine/Thiazole Hybrids :
- Derivatives in incorporate thiazole and piperazine moieties, which enhance hydrogen-bonding capacity but increase molecular weight (e.g., 11m: MW 602.2 vs. target compound’s estimated MW ~439–494) .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis of this urea-triazoloazepine hybrid requires multi-step protocols. A typical approach involves:
- Step 1 : Coupling of the 4-ethoxyphenyl isocyanate with a 3-methoxyphenyl amine precursor to form the urea backbone.
- Step 2 : Functionalization of the triazoloazepine core via cyclocondensation reactions, often using hydrazine derivatives and carbonyl-containing intermediates under reflux in aprotic solvents (e.g., DMF or THF).
- Step 3 : Alkylation of the triazoloazepine nitrogen with a bromomethyl intermediate to introduce the final substituent.
Q. Optimization strategies :
- Temperature control : Lower temperatures (~0–5°C) during urea formation reduce side-product formation .
- Catalysts : Use of DBU (1,8-diazabicycloundec-7-ene) enhances cyclization efficiency in triazoloazepine synthesis .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization improves purity (>95%) .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent integration and regiochemistry. For example, the triazoloazepine methylene protons typically appear as multiplet signals at δ 2.8–3.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS validates the molecular formula (e.g., [M+H]⁺ peak matching calculated m/z).
- HPLC-PDA : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% for biological assays) .
- Infrared (IR) Spectroscopy : Urea C=O stretches appear at ~1640–1680 cm⁻¹, while triazole C=N vibrations occur at ~1520 cm⁻¹ .
Q. How can preliminary biological activity screening be designed to evaluate this compound’s therapeutic potential?
- Target selection : Prioritize kinases or GPCRs structurally related to the triazoloazepine moiety (e.g., RET kinase inhibition assays due to structural homology ).
- Assay types :
- Enzyme inhibition : Fluorescence-based kinase assays (IC₅₀ determination) .
- Cellular viability : MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7) at 1–100 μM concentrations .
- Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle-only controls .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s bioactivity?
- Variable substituents :
- Ethoxy vs. methoxy groups : Compare 4-ethoxyphenyl with 4-methoxyphenyl analogs to assess steric/electronic effects on target binding .
- Triazoloazepine modifications : Introduce methyl or cyclopropyl groups at the azepine nitrogen to evaluate metabolic stability .
- Methodology :
- Parallel synthesis : Generate a library of 10–20 derivatives with systematic substitutions.
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes to RET kinase .
- Data analysis : Correlate IC₅₀ values with logP and polar surface area to refine pharmacokinetic properties .
Q. What mechanistic insights explain contradictory data between in vitro and in vivo efficacy?
- Hypothesis testing :
- Metabolic instability : Perform microsomal stability assays (e.g., rat liver microsomes) to identify rapid degradation pathways .
- Solubility limitations : Measure kinetic solubility in PBS (pH 7.4) and use surfactants (e.g., Tween-80) in animal dosing .
- Experimental validation :
- Pharmacokinetic profiling : Monitor plasma half-life (t₁/₂) and AUC in murine models.
- Metabolite identification : LC-MS/MS analysis of plasma samples post-administration .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Molecular dynamics simulations : Simulate ligand-protein interactions (e.g., with RET kinase’s ATP-binding pocket) to identify key hydrogen bonds (e.g., urea NH with Glu 775) .
- Free-energy perturbation (FEP) : Predict ΔΔG values for substituent modifications to prioritize synthetic targets .
- ADMET prediction : Use SwissADME or QikProp to optimize logS (solubility) and reduce hERG channel liability .
Q. What strategies resolve low yield during the final alkylation step of the triazoloazepine core?
- Reagent optimization : Replace traditional alkyl bromides with Mitsunobu reagents (e.g., DIAD/PPh₃) for milder conditions .
- Solvent effects : Switch from DMF to DCE (dichloroethane) to minimize nucleophilic side reactions .
- Temperature modulation : Conduct reactions at –20°C to stabilize reactive intermediates .
Q. How can stability issues in aqueous buffers be addressed for in vitro assays?
- Formulation adjustments :
- Use DMSO stock solutions (<0.1% final concentration) to prevent precipitation.
- Add β-cyclodextrin (10 mM) to enhance solubility .
- pH optimization : Prepare buffers at pH 6.5–7.0 to stabilize the urea moiety against hydrolysis .
Q. What analytical methods detect degradation products under accelerated storage conditions?
- Forced degradation studies : Expose the compound to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 14 days .
- LC-MS/MS analysis : Identify degradants via molecular ion fragmentation patterns (e.g., loss of ethoxyphenyl group, m/z Δ = 151) .
- Quantification : Use HPLC-UV at 254 nm to track peak area reduction over time .
Q. How can enantiomeric purity be ensured given the chiral triazoloazepine center?
- Chiral chromatography : Use Chiralpak IA-3 column (hexane/isopropanol, 90:10) to separate enantiomers .
- Circular dichroism (CD) : Compare experimental CD spectra with computed spectra for absolute configuration assignment .
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during azepine ring formation .
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